molecular formula C15H19N3O3 B1401766 2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole CAS No. 1053656-58-8

2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole

Cat. No.: B1401766
CAS No.: 1053656-58-8
M. Wt: 289.33 g/mol
InChI Key: ZEJVNWQDNRCBJR-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

tert-butyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10-5-7-11(8-6-10)13-18-17-12(20-13)9-16-14(19)21-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJVNWQDNRCBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301137835
Record name 1,1-Dimethylethyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-58-8
Record name 1,1-Dimethylethyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole
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2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole
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2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole
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2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole
Reactant of Route 5
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Reactant of Route 6
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